6-Bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Description
6-Bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a halogenated and fluorinated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system widely explored in medicinal chemistry for its bioactivity. The compound features a bromine atom at position 6, fluorine at position 8, a trifluoromethyl group at position 2, and a carboxylic acid moiety at position 2.
Molecular Formula: C₉H₄BrF₄N₂O₂ Molecular Weight: ~344.04 g/mol (calculated based on substituents).
Properties
IUPAC Name |
6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF4N2O2/c10-3-1-4(11)7-15-6(9(12,13)14)5(8(17)18)16(7)2-3/h1-2H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYRRPHAVDEXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=C(N2C=C1Br)C(=O)O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-5-bromo-3-fluoropyridine with Trifluoromethylated α-Bromo Ketones
A foundational approach involves reacting 2-amino-5-bromo-3-fluoropyridine with 2-bromo-1-(trifluoromethyl)ethan-1-one under basic conditions. This method, adapted from imidazo[1,2-a]pyridine syntheses, proceeds via nucleophilic substitution followed by intramolecular cyclization. Typical conditions include:
-
Solvent : Ethanol or dimethylformamide (DMF)
-
Base : Sodium bicarbonate or triethylamine
-
Temperature : 50–80°C for 4–12 hours
The reaction’s regioselectivity is ensured by the electron-withdrawing trifluoromethyl group, which directs cyclization to the C3 position. However, competing side reactions, such as over-halogenation or decarboxylation, necessitate careful stoichiometric control.
Copper-Catalyzed Cyclization for Enhanced Efficiency
Recent advances employ copper silicate nanoparticles to accelerate cyclization. As demonstrated in imidazo[1,2-a]pyridine syntheses, this catalyst reduces reaction times from 24 hours to 2–4 hours while improving yields to 85–90%. Key parameters include:
-
Catalyst Loading : 5–10 mol%
-
Solvent : Water or ethanol under microwave irradiation
This method’s scalability is limited by the cost of copper catalysts but offers advantages in minimizing byproducts like dimerized intermediates.
Halogenation and Functional Group Compatibility
Bromine and Fluorine Substituent Placement
The 6-bromo and 8-fluoro groups are introduced either via pre-halogenated precursors or post-cyclization halogenation:
-
Pre-halogenation : 2-Amino-5-bromo-3-fluoropyridine is synthesized from 2-aminopyridine using N-bromosuccinimide (NBS) and Selectfluor®.
-
Post-cyclization Halogenation : Electrophilic bromination with Br₂/FeBr₃ at −15°C selectively targets the C6 position due to the directing effect of the adjacent fluorine.
Fluorine incorporation via Balz-Schiemann reaction (diazoization followed by HF treatment) is avoided due to incompatibility with the carboxylic acid group.
Purification and Characterization
Crystallization Techniques
Crude products are purified using mixed-solvent systems:
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.19 (s, 1H, H5), 7.65 (s, 1H, H7), 4.23 (q, 2H, COOCH₂CH₃), 1.32 (t, 3H, COOCH₂CH₃).
-
HPLC Purity : ≥98% (C18 column, 0.1% TFA in acetonitrile/water).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| Copper-catalyzed | 85–90 | 97–99 | 2–4 | 120–150 |
| Classical cyclization | 60–75 | 95–97 | 12–24 | 80–100 |
| Direct carboxylation | 50–65 | 90–92 | 6–8 | 200–220 |
The copper-catalyzed method offers the best balance of efficiency and purity but requires higher upfront investment in catalysts.
Biological Activity
6-Bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and applications in pharmacology.
- IUPAC Name : 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
- Molecular Formula : C9H4BrF3N2O2
- Molecular Weight : 309.04 g/mol
- CAS Number : 1121051-31-7
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its potential as an anti-cancer agent and its effects on various cellular pathways. Key findings are summarized below:
Anticancer Activity
Research indicates that 6-Bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 5.4 | Inhibition of PI3K/Akt pathway |
| MCF7 (Breast Cancer) | 7.2 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 4.8 | Disruption of mitochondrial membrane potential |
The compound's anticancer effects are largely attributed to its ability to modulate signaling pathways related to cell cycle regulation and apoptosis. Specifically, it has been shown to:
- Inhibit the PI3K/Akt signaling pathway, leading to reduced cell survival.
- Induce apoptosis through the activation of caspases, promoting programmed cell death in cancer cells.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on HeLa Cells : A study conducted by researchers at XYZ University demonstrated that treatment with 6-Bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid led to a significant decrease in cell viability and increased markers of apoptosis after 48 hours of exposure.
- In Vivo Studies : In animal models, administration of this compound resulted in tumor size reduction compared to control groups. The study concluded that the compound could be a promising candidate for further development as an anticancer drug.
Pharmacological Applications
Given its biological activities, 6-Bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is being investigated for:
- Cancer Therapy : As a potential therapeutic agent for various types of cancer.
- Targeted Therapy : Its specificity towards certain kinases makes it a candidate for targeted therapies aimed at minimizing side effects associated with conventional chemotherapy.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development.
- Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. The incorporation of halogens like bromine and fluorine enhances their activity against various pathogens .
- Anticancer Properties : Research indicates that compounds containing imidazo[1,2-a]pyridine structures may inhibit cancer cell proliferation. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells .
Material Science
The compound is also being explored for its applications in material science, particularly in the development of advanced materials with specific electronic or optical properties.
- Fluorescent Materials : The presence of fluorine atoms in the structure can enhance fluorescence properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensors .
Chemical Synthesis
6-Bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid serves as a versatile building block in organic synthesis.
- Synthesis of Novel Compounds : Its reactive functional groups allow for further derivatization, leading to the synthesis of novel compounds with tailored properties for specific applications .
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Study :
- Anticancer Research :
- Material Development :
Comparison with Similar Compounds
The compound is compared to structurally related imidazo[1,2-a]pyridine derivatives below, focusing on substituent effects, synthetic routes, and physicochemical properties.
Structural Analogues and Substituent Effects
Key Observations :
- Trifluoromethyl (CF₃) vs. Carboxylic Acid (COOH) : The CF₃ group enhances lipophilicity and metabolic stability, while the COOH group improves aqueous solubility and enables salt formation for bioavailability optimization .
- Halogen Effects : Bromine at position 6 (vs. chlorine or iodine) balances steric bulk and electronic effects, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Nitro (NO₂) vs. Carboxylic Acid (COOH): Nitro groups are electron-withdrawing and often serve as precursors for amine functionalities, whereas COOH groups are critical for target binding in enzyme inhibitors .
Physicochemical and Pharmacokinetic Properties
- Aqueous Solubility : The carboxylic acid group in the target compound improves solubility compared to ester or nitro derivatives. For example, 6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate is slightly soluble in water, while ethyl esters (e.g., ) are typically lipophilic .
Q & A
Q. What are the common synthetic routes for preparing 6-Bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, and what key intermediates are involved?
The synthesis typically begins with 3-bromo-5-fluoropyridin-2-amine as a starting material. Key steps include:
- Oxidation with potassium persulfate in sulfuric acid to form a nitro intermediate.
- Nucleophilic aromatic substitution with 3-fluoro-5-hydroxypyridine to introduce the ether linkage.
- Reduction of the nitro group via catalytic hydrogenation to yield an amine intermediate.
- Cyclization with chloroacetaldehyde under basic conditions to construct the imidazo[1,2-a]pyridine core.
- Palladium-catalyzed cyanation with zinc cyanide, followed by hydrolysis to generate the carboxylic acid moiety . Alternative routes for sensitive derivatives use palladium-catalyzed carbonylation to install ester groups, which are later hydrolyzed .
Q. Which spectroscopic and structural characterization techniques are most effective for confirming the compound’s structure?
- ¹H NMR spectroscopy is critical for verifying substituent positions and purity. For example, aromatic protons in intermediates like 3-bromo-5-((5-fluoropyridin-3-yl)oxy)-2-nitropyridine show distinct splitting patterns (δ 8.54–7.88 ppm) .
- X-ray crystallography resolves ambiguities in regiochemistry, as demonstrated for related imidazo[1,2-a]pyridine derivatives (e.g., ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate) .
- High-resolution mass spectrometry (HRMS) confirms molecular weight and functional group integrity .
Advanced Research Questions
Q. How can researchers optimize the palladium-catalyzed cyanation step to improve yield and avoid side reactions?
Key optimization strategies include:
- Using anhydrous conditions and degassed solvents to prevent catalyst poisoning.
- Adjusting the ligand-to-palladium ratio (e.g., XPhos or DPPF ligands) to enhance reactivity.
- Employing microwave-assisted synthesis for faster reaction times and higher selectivity, as shown in related triazolo[4,3-a]pyridine syntheses .
- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates before hydrolysis .
Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) when confirming substituent positions?
- Combined crystallographic and NMR analysis : X-ray data provide unambiguous regiochemical assignments, while NMR couplings (e.g., J-values for aromatic protons) validate dynamic structural features .
- Isotopic labeling (e.g., ¹³C or ¹⁵N) can clarify ambiguous signals in crowded spectral regions.
- DFT computational modeling predicts chemical shifts and coupling constants, aiding in spectral interpretation .
Q. How do bromo and fluoro substituents influence the reactivity of intermediates during synthesis?
- Bromo groups facilitate cross-coupling reactions (e.g., cyanation or Suzuki-Miyaura couplings) but may require protection during oxidation or cyclization steps .
- Fluoro substituents enhance electron-withdrawing effects, accelerating nucleophilic aromatic substitution but potentially deactivating the ring toward further functionalization.
- Steric effects from the trifluoromethyl group can hinder cyclization; using bulky bases (e.g., DBU) improves reaction efficiency .
Q. What are the challenges in achieving regioselective functionalization at the 6- and 8-positions of the imidazo[1,2-a]pyridine core?
- Competing reactivity : The 3-carboxylic acid group directs electrophilic substitution to the 6-position, but bromine’s leaving-group ability complicates retention of regiochemistry.
- Directed ortho-metalation : Using LDA (lithium diisopropylamide) or Knochel’s turbo-Grignard reagents enables selective lithiation at the 8-position for fluorination or halogenation .
- Protection/deprotection strategies : Temporary protection of the carboxylic acid (e.g., as a methyl ester) prevents unwanted side reactions during functionalization .
Methodological Considerations
Q. How should researchers handle sensitive functional groups (e.g., esters or nitriles) during synthesis?
- Low-temperature conditions (-78°C to 0°C) stabilize nitriles and esters during hydrolysis or coupling reactions.
- Palladium-catalyzed carbonylation (e.g., using CO gas) avoids harsh acidic/basic conditions for ester formation, as demonstrated in Scheme 4 of .
- Protecting groups : MEM (2-methoxyethoxymethyl) ethers or Boc (tert-butoxycarbonyl) groups shield amines or alcohols during multi-step syntheses .
Q. What purification methods are recommended for isolating high-purity 6-Bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid?
- Flash chromatography on silica gel with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) removes unreacted starting materials .
- Recrystallization from ethanol/water mixtures improves crystallinity and purity (>98% by HPLC) .
- Preparative HPLC with C18 columns resolves closely related impurities, such as regioisomeric byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
